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Compound of Interest

Compound Name:
Quercetin 7-O-(6''-O-malonyl)-

beta-D-glucoside

Cat. No.: B12299876 Get Quote

AN-ROS-MAE-001

Audience: Researchers, scientists, and drug development professionals.

Introduction Red onion (Allium cepa L.) scales, often discarded as agricultural waste, are a rich

source of valuable bioactive compounds, particularly flavonoids.[1] The primary flavonoids

present include quercetin and its derivatives, as well as anthocyanins such as cyanidin and

peonidin, which are responsible for the characteristic red-purple color.[1][2][3] These

compounds exhibit a wide range of therapeutic properties, including antioxidant, anti-

inflammatory, anti-diabetic, and cardioprotective effects.[4][5] Microwave-Assisted Extraction

(MAE) is a modern and green extraction technique that offers significant advantages over

conventional methods, including reduced solvent consumption, shorter extraction times, and

higher extraction yields.[6][7][8] This application note provides a detailed protocol for the

efficient extraction of flavonoids from red onion scales using MAE, along with methods for their

quantification and antioxidant activity assessment.

Experimental Protocols
Materials and Equipment

Plant Material: Dry outer scales of red onions.

Chemicals and Reagents: Ethanol (≥95%), Methanol (HPLC grade), Acetonitrile (HPLC

grade), Acetic Acid, Quercetin standard (≥98%), 2,2-diphenyl-1-picrylhydrazyl (DPPH), Gallic
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acid, Folin-Ciocalteu reagent, Sodium Carbonate, Aluminum Chloride, Sodium Nitrite,

Sodium Hydroxide, Deionized water.

Equipment: Laboratory microwave extraction system (e.g., MARS 6), grinding mill, analytical

balance, centrifuge, UV-Vis spectrophotometer, High-Performance Liquid Chromatography

(HPLC) system with a UV or PDA detector, vortex mixer, pH meter, volumetric flasks,

pipettes, and standard laboratory glassware.

Sample Preparation
Collect the dry, outermost scales of red onions.

Wash the scales thoroughly with deionized water to remove any dirt and contaminants.

Dry the scales at 40-50 °C in a hot air oven until a constant weight is achieved.

Grind the dried scales into a fine powder (e.g., particle size of 180 µm) using a laboratory

mill.[9]

Store the resulting powder in an airtight container, protected from light and moisture, at room

temperature until extraction.

Microwave-Assisted Extraction (MAE) Protocol
Accurately weigh 0.2-0.3 g of the dried red onion scale powder and place it into a microwave

extraction vessel.[6][10]

Add the extraction solvent. A mixture of ethanol and water (e.g., 60-70% v/v) is commonly

effective.[9][11] The solvent-to-solid ratio can range from 20:1 to 40:1 mL/g.[11]

Securely close the extraction vessels and place them in the microwave extractor.

Set the MAE parameters. Typical conditions include:

Microwave Power: 500-900 W[11]

Extraction Time: 60-180 seconds[6][11]

Temperature: 50-110 °C[6][10]
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Initiate the extraction program.

After extraction, allow the vessels to cool to room temperature.

Filter the mixture through filter paper (e.g., Whatman No. 1) to separate the extract from the

solid residue.

Wash the residue with a small volume of the extraction solvent to ensure complete recovery

of flavonoids.

Combine the filtrates and transfer to a volumetric flask, making up to a final volume.

Centrifuge the extract at approximately 1700 x g for 5-10 minutes to pellet any remaining fine

particles.[10]

Collect the supernatant and store it at 4 °C in a dark container for subsequent analysis.

Total Flavonoid Content (TFC) Assay
Prepare a stock solution of the extract.

Pipette 1 mL of the extract into a 10 mL volumetric flask containing 4 mL of deionized water.

Add 0.3 mL of 5% sodium nitrite (NaNO₂) solution and vortex.

After 5 minutes, add 0.3 mL of 10% aluminum chloride (AlCl₃) solution and vortex.

After another 6 minutes, add 2 mL of 1 M sodium hydroxide (NaOH) solution.

Immediately add deionized water to bring the final volume to 10 mL and mix thoroughly.

Measure the absorbance at 510 nm using a UV-Vis spectrophotometer against a blank.

Prepare a calibration curve using quercetin as a standard.

Express the TFC as milligrams of quercetin equivalents per gram of dry weight (mg QE/g

DW).
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Antioxidant Activity Assay (DPPH Radical Scavenging)
Prepare a 6 x 10⁻⁵ M solution of DPPH in methanol.[12]

Add 100 µL of the red onion scale extract (at various concentrations) to 2 mL of the DPPH

solution.[12]

Vortex the mixture and incubate in the dark at room temperature for 30-40 minutes.[10][12]

Measure the absorbance at 515 nm.[10]

The scavenging activity is calculated using the formula: % Inhibition = [(A_control -

A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution

without the extract, and A_sample is the absorbance with the extract.

Results can be expressed as an IC₅₀ value (the concentration of extract required to

scavenge 50% of the DPPH radicals).

Data Presentation
Quantitative data from various studies on the MAE of flavonoids from red onion scales are

summarized below for comparative analysis.

Table 1: Optimal Conditions for Microwave-Assisted Extraction of Flavonoids from Red Onion

Scales

Parameter Optimal Value Source(s)

Microwave Power 700 - 770 W [6][11]

Extraction Time 65 - 120 seconds [6][11]

Solvent Ethanol or Methanol in Water [6][10]

Solvent Conc. 50% - 93.8% (v/v) [6][10][11]

Solvent-to-Solid Ratio 17.9:1 - 30:1 (mL/g) [9][10]

| Temperature | 50 - 99.9 °C |[10][11] |
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Table 2: Yield of Flavonoids and Antioxidant Activity from Red Onion Scale Extracts

Parameter Reported Value Method Source(s)

Quercetin Yield
27.20 ± 1.55 mg/g
DW

MAE-HPLC [6]

Total Flavonoid Yield 12.52% MAE [9]

Total Flavonols 7.557 ± 0.3261 mg/g MAE [10]

Total Phenolic Content
10.90 ± 0.88 mg

GAE/g DW
MAE [11]

Antioxidant Activity
12.08 ± 0.0379 mg

TE/g
DPPH [10]

| Antioxidant Activity | 79.80 µmol/g DW | FRAP |[13] |

DW: Dry Weight; GAE: Gallic Acid Equivalents; TE: Trolox Equivalents; MAE: Microwave-

Assisted Extraction.

Visualizations
The following diagrams illustrate the experimental workflow and the fundamental mechanism of

flavonoid antioxidant action.
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Experimental Workflow for Flavonoid Extraction and Analysis
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Caption: Workflow from sample preparation to analysis.
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Mechanism of Flavonoid Antioxidant Action

Free Radical
(e.g., RO•)

Neutralized Molecule
(ROH)

 Radical Scavenging

Flavonoid
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Caption: Flavonoid neutralizing a free radical.

Conclusion
Microwave-assisted extraction is a highly efficient, rapid, and green method for isolating high-

value flavonoids from red onion scales. The optimized protocols presented here demonstrate

that parameters such as microwave power, extraction time, and solvent composition are critical

for maximizing extraction yield.[9][10] The resulting extracts, rich in quercetin and other

phenolic compounds, show significant antioxidant activity, highlighting their potential for use as

natural antioxidants in the food industry, as active ingredients in nutraceuticals, and as lead

compounds in drug discovery and development.[4][14] This application note provides a robust

framework for researchers to harness the therapeutic potential of this readily available

agricultural byproduct.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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